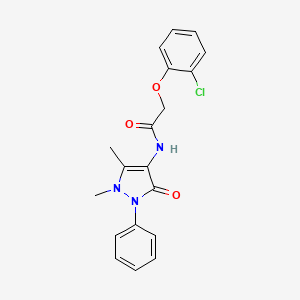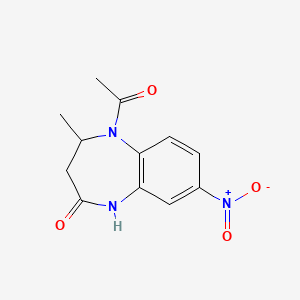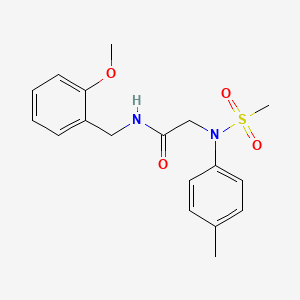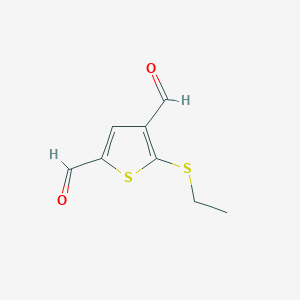![molecular formula C16H19N3O3 B4920584 1-benzyl-5-[(butylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4920584.png)
1-benzyl-5-[(butylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-5-[(butylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as BBMP, is a pyrimidine derivative that has gained attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. BBMP is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 358.46 g/mol.
Mécanisme D'action
The exact mechanism of action of 1-benzyl-5-[(butylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This compound has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in various cellular processes, including cell proliferation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells and inhibit the growth of various bacterial and viral strains. This compound has also been shown to exhibit anti-inflammatory and antioxidant activities, which may be beneficial for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-benzyl-5-[(butylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has been shown to be stable under various conditions. However, this compound has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on 1-benzyl-5-[(butylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential area of research is the development of this compound-based drug delivery systems for the targeted delivery of drugs and biomolecules. Another area of research is the investigation of this compound's potential as an antiviral agent, particularly in the context of emerging viral diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential applications in various fields.
Méthodes De Synthèse
1-benzyl-5-[(butylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized through a multistep process that involves the condensation of benzylamine and ethyl acetoacetate, followed by the addition of butylamine and the cyclization of the resulting intermediate. The synthesis of this compound has been optimized in recent years, resulting in higher yields and purity.
Applications De Recherche Scientifique
1-benzyl-5-[(butylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in medicine. It has been shown to exhibit antitumor, antimicrobial, and antiviral activities in vitro. This compound has also been investigated for its potential as a drug delivery system due to its ability to form complexes with various drugs and biomolecules.
Propriétés
IUPAC Name |
1-benzyl-5-(butyliminomethyl)-6-hydroxypyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-2-3-9-17-10-13-14(20)18-16(22)19(15(13)21)11-12-7-5-4-6-8-12/h4-8,10,21H,2-3,9,11H2,1H3,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPMBHULDLVTLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN=CC1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

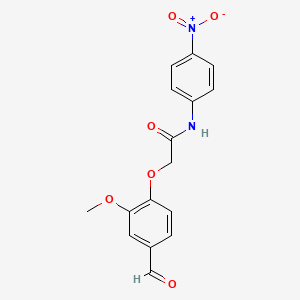
![N-(2,3-dimethylphenyl)-N'-[2-(2-fluorophenyl)ethyl]ethanediamide](/img/structure/B4920518.png)


![3-allyl-5-{2-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4920551.png)
![2-[(3,5-dichloro-4-hydroxyphenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B4920557.png)
acetate](/img/structure/B4920575.png)
